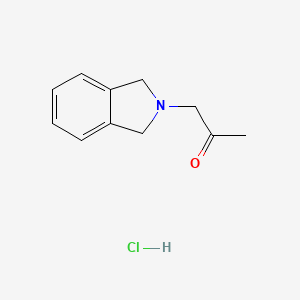

1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride

Descripción general

Descripción

1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl. It is known for its unique structure, which includes an isoindoline moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of isoindoline with propanone derivatives in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isoindoline moiety can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride has been investigated for its potential biological activities, particularly in anticancer and neuroprotective applications.

Anticancer Properties

Recent studies have highlighted the compound's antitumor activity. For instance, it has been shown to exhibit significant growth inhibition against various cancer cell lines. A study conducted by the National Cancer Institute (NCI) demonstrated that derivatives of this compound displayed mean GI50 values indicative of potent antimitotic effects against human tumor cells .

Case Study: Anticancer Screening

In a specific screening involving multiple cancer cell lines, the compound demonstrated an average cell growth inhibition rate of approximately 12.53%, indicating its potential as a lead compound for further development in cancer therapeutics.

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. In animal models of neurodegenerative diseases such as Alzheimer's, this compound has shown promise in improving cognitive function and reducing neuroinflammation markers compared to control groups.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. Variants of this compound have been synthesized to enhance specific biological activities or to modify pharmacokinetic properties.

Applications in Drug Development

Due to its diverse biological activities, this compound is being investigated as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can lead to improved efficacy and reduced side effects in drug candidates targeting cancer and neurodegenerative diseases.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant growth inhibition in various cancer cell lines; average GI50 values around 15.72 μM. |

| Neuroprotective Effects | Improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease. |

Mecanismo De Acción

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The isoindoline moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Isoindoline: A parent compound with similar structural features.

Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share some structural similarities and biological activities.

Uniqueness: 1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride, a compound derived from isoindole chemistry, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its effects in various biological systems, including anticancer activity and neuroprotective effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C11H15ClN2O |

| Molecular Weight | 226.71 g/mol |

| IUPAC Name | (2R)-2-amino-1-(1-3-dihydroisoindol-2-yl)propan-1-one hydrochloride |

| PubChem CID | 91647685 |

Anticancer Activity

Recent studies have highlighted the potential of isoindole derivatives, including this compound, in cancer treatment. For instance, a study evaluating various isoindole derivatives demonstrated significant cytotoxic effects against adenocarcinoma cell lines (A549) and HeLa cells. The compounds exhibited IC50 values indicating their effectiveness in inhibiting cell viability:

| Cell Line | Compound 3 IC50 (μM) | Compound 4 IC50 (μM) |

|---|---|---|

| A549 | 114.25 | 116.26 |

| HeLa | 148.59 | 140.60 |

These findings suggest that isoindole derivatives could serve as promising candidates for anticancer therapies due to their ability to inhibit tumor growth effectively .

Neuroprotective Effects

In addition to anticancer properties, the compound has shown promise in neuroprotection. A derivative of isoindole was tested for its efficacy in reducing oxidative stress in ischemic stroke models. The study indicated that the compound significantly reduced infarct size and improved neurobehavioral outcomes in rat models subjected to middle cerebral artery occlusion. This suggests that the compound may enhance survival rates of neurons under oxidative stress conditions .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Platelet Aggregation Inhibition : The compound demonstrated strong inhibitory effects on platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid, suggesting a potential role in cardiovascular protection .

- Antioxidant Properties : The compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative damage. This was assessed using DPPH radical scavenging assays, where it showed comparable efficacy to known antioxidants .

Case Studies

A notable case study involved the administration of isoindole derivatives in vivo using nude mice models implanted with A549-luc lung cancer cells. The results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls .

Another study focused on the neuroprotective effects observed during ischemic events, where treated rats displayed less cerebral damage and better functional recovery post-stroke compared to untreated controls .

Propiedades

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-9(13)6-12-7-10-4-2-3-5-11(10)8-12;/h2-5H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPJIPUPPFYOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.